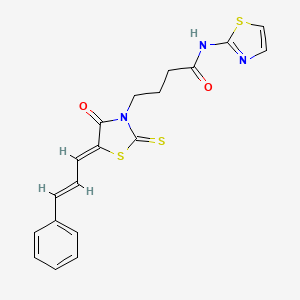

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H17N3O2S3 and its molecular weight is 415.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .

Mode of Action

The compound interacts with its target, the HIV-1 RT, in a unique way. The most active derivatives of this compound series exhibit an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the HIV-1 RT pathway . By inhibiting the RT, the compound prevents the virus from replicating within the host cells . This inhibition of the RT pathway disrupts the life cycle of the HIV-1 virus, reducing its ability to infect new cells .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 RT , which disrupts the replication of the HIV-1 virus within host cells . This can potentially reduce the viral load in the patient, slowing the progression of the disease .

Activité Biologique

The compound 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a member of the thiazolidinone family, characterized by its complex structure that includes a thiazolidine ring, a butanamide moiety, and an allylidene group. This compound has garnered attention due to its diverse biological activities, which may have implications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H15N1O3S2, with a molecular weight of approximately 332.40 g/mol. Its structure features several functional groups, including carbonyls and thioethers, which are pivotal for its biological interactions and reactivity.

Antimicrobial Activity

Studies have indicated that compounds similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of rhodanine have shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for some derivatives were reported between 16–32 mg/ml against gram-positive bacteria .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that related thiazolidinone derivatives possess antiproliferative effects on several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these compounds ranged from 7.0 to 20.3 µM, indicating potent anticancer activity .

Aldose Reductase Inhibition

A notable biological activity is the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds structurally related to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide have been shown to inhibit ALR2 with submicromolar IC50 values, making them promising candidates for further development in diabetes management .

Structure–Activity Relationship (SAR)

The biological activities of thiazolidinones can be largely attributed to their structural features. The presence of specific functional groups influences their interaction with biological targets:

| Functional Group | Effect on Activity |

|---|---|

| Carbonyl | Enhances reactivity and binding |

| Thioether | Contributes to antimicrobial action |

| Allylidene | Impacts cytotoxicity and selectivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against gram-positive and gram-negative bacteria. The findings indicated that modifications in the thiazolidine ring structure improved efficacy against resistant strains .

- Anticancer Potential : Another investigation focused on the antiproliferative effects of thiazolidinone derivatives on human cancer cell lines. The study revealed that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting a pathway for designing more effective anticancer agents .

Propriétés

IUPAC Name |

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,20,21,23)/b8-4+,15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOBKVQNZWUBG-ZYENNSECSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.